1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
Description
1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic small molecule characterized by a piperidine backbone substituted with a 1H-imidazol-1-ylmethyl group and a 4-(isopropylthio)phenyl-ethanone moiety.
Properties
IUPAC Name |
1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-16(2)25-19-5-3-17(4-6-19)13-20(24)23-10-7-18(8-11-23)14-22-12-9-21-15-22/h3-6,9,12,15-16,18H,7-8,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQSGCLDOHECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by data tables and case studies.
Chemical Structure
The compound features a piperidine ring substituted with an imidazole moiety and an isopropylthio group attached to a phenyl ring. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine derivative followed by the introduction of the imidazole and isopropylthio groups. A common synthetic route includes:
- Formation of Piperidine Derivative : Reaction of piperidine with an appropriate alkyl halide.
- Imidazole Substitution : Nucleophilic substitution where the nitrogen in imidazole attacks the carbon of the alkyl halide.
- Thioether Formation : Reaction with isopropylthio compounds to introduce the thio group.
The biological activity of this compound is primarily attributed to its ability to interact with various receptor systems in the body, particularly:
- Opioid Receptors : Studies indicate that derivatives of piperidine and imidazole can act as selective agonists for delta-opioid receptors, potentially offering anxiolytic and antidepressant effects .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of similar compounds, suggesting potential therapeutic applications:
- Anxiolytic Effects : In vivo studies using mouse models have shown that compounds with similar structures exhibit significant anxiolytic effects when administered subcutaneously .
- Antidepressant Activity : The same studies indicated that these compounds could also demonstrate antidepressant-like effects in behavioral tests such as the tail suspension test .
- Antimicrobial Properties : Preliminary investigations into related compounds suggest potential antimicrobial and antifungal activities, although specific data on this compound remains limited.
Comparison of Biological Activities
Case Studies
While direct studies on this compound are sparse, related compounds have been extensively studied:
- In a study evaluating piperidine derivatives , compounds were assessed for their binding affinities to opioid receptors, revealing promising results for developing new anxiolytic medications .
- Another investigation focused on imidazole derivatives , which showed significant interactions with various enzymes, indicating potential utility in enzyme inhibition and drug design .
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
